1-(Quinolin-2-yl)ethanol
Overview
Description
1-(Quinolin-2-yl)ethanol is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring The addition of an ethanol group to the quinoline structure results in this compound, which has the molecular formula C11H11NO
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Quinolin-2-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-quinolinecarboxaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent like ethanol. The reaction typically proceeds under mild conditions and yields this compound as the primary product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-(Quinolin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form 1-(Quinolin-2-yl)acetaldehyde or 1-(Quinolin-2-yl)acetic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form 1-(Quinolin-2-yl)ethane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with acyl chlorides can yield esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 1-(Quinolin-2-yl)acetaldehyde, 1-(Quinolin-2-yl)acetic acid.
Reduction: 1-(Quinolin-2-yl)ethane.
Substitution: Various esters depending on the acyl chloride used.
Scientific Research Applications
1-(Quinolin-2-yl)ethanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Quinolin-2-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethanol group can enhance the compound’s solubility and facilitate its interaction with hydrophilic environments, while the quinoline moiety can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Quinoline: The parent compound without the ethanol group.
2-Quinolinemethanol: Similar structure with a methanol group instead of ethanol.
1-(Quinolin-2-yl)acetic acid: An oxidized form of 1-(Quinolin-2-yl)ethanol.
Uniqueness: this compound is unique due to the presence of both the quinoline ring and the ethanol group, which confer distinct chemical properties and reactivity. The ethanol group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-quinolin-2-ylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)10-7-6-9-4-2-3-5-11(9)12-10/h2-8,13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHYEFDUPUBGBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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